molecular formula C10H11ClO3S B062004 1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone CAS No. 181997-72-8

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone

Cat. No. B062004
M. Wt: 246.71 g/mol
InChI Key: KLJPFWVJHXRIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions, with methanesulfonic acid playing a crucial role in producing key intermediates. For instance, the reaction catalyzed by methanesulfonic acid leads to the formation of specific dioxolanes and dioxanes, showcasing the versatility of methanesulfonic acid derivatives in organic synthesis (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone" has been detailed through crystallography and spectroscopy studies, indicating the importance of sulfonyl and chloro groups in defining the chemical and physical properties of these molecules. For example, structural and spectroscopic studies reveal insights into the interactions and bond lengths critical to understanding the behavior of such compounds (Binkowska et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl chlorides and related structures, such as the formation of Schiff bases from methanesulfonylhydrazine, highlight the reactivity of these groups and their potential in synthesizing a variety of chemically significant compounds. These reactions often lead to products with notable biological activity, emphasizing the chemical versatility and reactivity of sulfonyl-containing compounds (Dodoff et al., 1999).

Scientific Research Applications

Synthesis and Characterization

Analytical Applications

Derivatives of the compound have been employed in the development of colorimetric assays for detecting lipid peroxidation, a crucial process in biological studies related to oxidative stress and cellular damage (Gérard-Monnier et al., 1998). This application underscores the compound's role in advancing biochemical research and diagnostics.

Reaction Mechanisms and Studies

Research has explored the reaction mechanisms involving the compound, such as sulfonation reactions and the study of intermediacy in chemical processes (Wit et al., 2010). These studies provide deep insights into the chemical behavior of sulfone-containing compounds, contributing to our understanding of complex chemical reactions.

Selective Hydrolysis and Removal

The selective hydrolysis of methanesulfonate esters related to the compound has been investigated, offering a strategy for the selective removal of potentially genotoxic impurities in pharmaceutical manufacturing (Chan et al., 2008). This research highlights the compound's relevance in enhancing the safety and efficacy of drug products.

Novel Chemical Entities and Biological Evaluation

Studies have also focused on synthesizing novel chemical entities bearing the methanesulfonyl group and evaluating their biological activities, such as selective COX-2 inhibition, which is crucial for developing new anti-inflammatory agents (ArockiaBabu et al., 2009). These findings illustrate the compound's potential in medicinal chemistry and drug discovery.

Safety And Hazards

“1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone” is a research chemical and is not for human or veterinary use . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

1-(2-chloro-3-methyl-4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-6-9(15(3,13)14)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJPFWVJHXRIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211283
Record name 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methanesulfonyl-3-methyl-phenyl)-ethanone

CAS RN

181997-72-8
Record name 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181997-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-methanesulphonyl-3-methyl-phenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181997728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloro-4-methanesulphonyl-3-methyl-phenyl)ethanone
Source European Chemicals Agency (ECHA)
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